2-(Diethylamino)ethyl 2,6-dimethylphenyl carbonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 2,6-dimethylphenyl carbonate typically involves the reaction of 2,6-dimethylphenol with diethylaminoethanol in the presence of a carbonate source. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include diethyl carbonate and a suitable base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted at elevated temperatures to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume and the availability of raw materials. Industrial production often employs optimized reaction conditions, including the use of catalysts and advanced purification techniques, to achieve high yields and product purity.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 2,6-dimethylphenyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. This is common in organic synthesis and can involve nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted carbamates or other derivatives.
Scientific Research Applications
2-(Diethylamino)ethyl 2,6-dimethylphenyl carbonate has several scientific research applications, including:
Pharmaceuticals: The compound is studied for its potential use as a local anesthetic or in the development of new therapeutic agents.
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Research explores its effects on biological systems, including its potential as an enzyme inhibitor or modulator of biochemical pathways.
Industry: The compound is investigated for its use in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 2,6-dimethylphenyl carbonate involves its interaction with specific molecular targets. In the context of its potential use as a local anesthetic, the compound may block sodium channels in nerve cells, preventing the transmission of pain signals. This action is similar to that of other local anesthetics, which inhibit the influx of sodium ions across the cell membrane, thereby reducing neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
Lidocaine: A well-known local anesthetic with a similar structure and mechanism of action.
Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine.
Benzocaine: A local anesthetic commonly used in topical applications.
Uniqueness
2-(Diethylamino)ethyl 2,6-dimethylphenyl carbonate is unique in its specific chemical structure, which may confer distinct pharmacological properties
Properties
CAS No. |
95414-70-3 |
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Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
2-(diethylamino)ethyl (2,6-dimethylphenyl) carbonate |
InChI |
InChI=1S/C15H23NO3/c1-5-16(6-2)10-11-18-15(17)19-14-12(3)8-7-9-13(14)4/h7-9H,5-6,10-11H2,1-4H3 |
InChI Key |
VCYRHTUDFOAMLN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)OC1=C(C=CC=C1C)C |
Origin of Product |
United States |
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